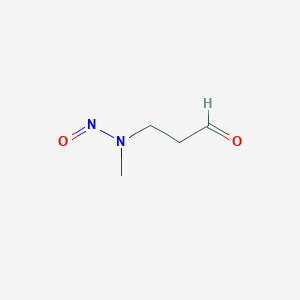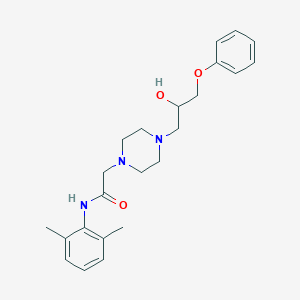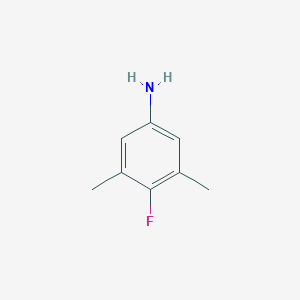
Benzylalkohol-Glucuronid
Übersicht
Beschreibung
Benzyl Alcohol Glucuronide is a metabolite formed by the conjugation of benzyl alcohol with glucuronic acid. This compound is part of the glucuronidation process, a major phase II metabolic pathway in the liver, which helps in the detoxification and excretion of various endogenous and exogenous substances. The glucuronidation process increases the water solubility of hydrophobic compounds, facilitating their excretion through urine.
Wissenschaftliche Forschungsanwendungen
Benzyl Alcohol Glucuronide has several applications in scientific research:
Chemistry: It is used as a model compound to study glucuronidation reactions and the metabolism of benzyl alcohol.
Biology: The compound is used to investigate the role of glucuronidation in detoxification processes.
Medicine: Benzyl Alcohol Glucuronide is studied for its potential use in drug delivery systems, where glucuronidation can enhance the solubility and excretion of therapeutic agents.
Industry: It is used in the development of analytical methods for the detection and quantification of glucuronides in biological samples.
Wirkmechanismus
Target of Action
Benzyl Alcohol Glucuronide is a glucuronide conjugate, which is a type of molecule that plays a significant role in the metabolism of various substances in the body. The primary targets of Benzyl Alcohol Glucuronide are enzymes involved in metabolic processes, particularly those in the liver . These enzymes facilitate the conversion of the compound into its active form .
Mode of Action
Benzyl Alcohol Glucuronide interacts with its targets by undergoing enzymatic reactions. The compound is metabolized by enzymes, leading to the release of the active drug. This process is known as bioactivation . The active drug then interacts with its specific targets, leading to the desired therapeutic effects .
Biochemical Pathways
The biochemical pathways affected by Benzyl Alcohol Glucuronide involve the metabolism of xenobiotics, or foreign substances, in the body. The compound undergoes glucuronidation, a major phase II metabolic pathway. This process involves the addition of a glucuronic acid group to the compound, increasing its water solubility and facilitating its excretion from the body .
Pharmacokinetics
The pharmacokinetics of Benzyl Alcohol Glucuronide involve its absorption, distribution, metabolism, and excretion (ADME). After administration, the compound is absorbed and distributed throughout the body. It is then metabolized primarily in the liver, where it undergoes glucuronidation . The resulting metabolites are more water-soluble, facilitating their elimination from the body through the urine .
Result of Action
The result of the action of Benzyl Alcohol Glucuronide is the release of the active drug, which can exert its therapeutic effects. The specific effects depend on the nature of the active drug. For instance, in the context of antibody-drug conjugates (ADCs), the active drug can bind to specific targets on cancer cells, leading to their destruction .
Action Environment
The action of Benzyl Alcohol Glucuronide can be influenced by various environmental factors. For instance, the presence of other substances can affect the activity of the enzymes involved in its metabolism. Additionally, factors such as pH and temperature can impact the stability of the compound . Understanding these influences is crucial for optimizing the use of the compound in therapeutic applications.
Biochemische Analyse
Biochemical Properties
Benzyl Alcohol Glucuronide interacts with various enzymes and proteins in the body. It is a product of the enzyme uridine 5’-diphospho-glucuronosyltransferase (UGT), which catalyzes the transfer of glucuronic acid to benzyl alcohol . The nature of these interactions is primarily enzymatic, with UGT recognizing benzyl alcohol as a substrate and adding a glucuronic acid moiety to form Benzyl Alcohol Glucuronide .
Cellular Effects
The effects of Benzyl Alcohol Glucuronide on cells and cellular processes are primarily related to its role in metabolism. As a glucuronide conjugate, it is involved in the detoxification of various substances, including drugs and endogenous compounds . It can influence cell function by participating in metabolic pathways that modify these substances, thereby affecting their activity within the cell .
Molecular Mechanism
The molecular mechanism of Benzyl Alcohol Glucuronide involves its formation and degradation. It is formed when the enzyme UGT transfers a glucuronic acid moiety to benzyl alcohol . Once formed, Benzyl Alcohol Glucuronide can be transported to various parts of the body for excretion .
Temporal Effects in Laboratory Settings
The effects of Benzyl Alcohol Glucuronide over time in laboratory settings are related to its stability and degradation. As a glucuronide conjugate, it is relatively stable under physiological conditions . It can be degraded back to its parent compound, benzyl alcohol, under certain conditions .
Dosage Effects in Animal Models
Benzyl alcohol, the parent compound of Benzyl Alcohol Glucuronide, has been shown to cause hyperkinesia in cats and neurological symptoms in dogs at high doses .
Metabolic Pathways
Benzyl Alcohol Glucuronide is involved in the glucuronidation pathway, a major phase II metabolic pathway in the body . This pathway involves the addition of a glucuronic acid moiety to various substances, thereby increasing their water solubility and facilitating their excretion from the body .
Transport and Distribution
Benzyl Alcohol Glucuronide is transported and distributed within cells and tissues via various transport proteins. These include organic anion transporters (OATs and OATPs), which mediate the uptake of conjugates into the liver and kidney, and efflux transporters, such as multidrug resistance proteins (MRPs) and breast cancer resistance protein (BCRP), which mediate the expulsion of conjugates into bile, urine, and the intestinal lumen .
Subcellular Localization
The enzymes involved in its formation and degradation, such as UGT, are typically localized in the endoplasmic reticulum of cells . Therefore, it is likely that Benzyl Alcohol Glucuronide is also found in this subcellular compartment.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Benzyl Alcohol Glucuronide can be synthesized through enzymatic or chemical methods. The enzymatic method involves the use of uridine diphosphate glucuronosyltransferase (UGT) enzymes, which catalyze the transfer of glucuronic acid from uridine diphosphate glucuronic acid to benzyl alcohol. This reaction typically occurs under physiological conditions, such as pH 7.4 and 37°C.
Industrial Production Methods: In an industrial setting, the chemical synthesis of Benzyl Alcohol Glucuronide can be achieved through the Koenigs-Knorr reaction. This method involves the reaction of benzyl alcohol with glucuronic acid derivatives, such as glucuronyl bromide, in the presence of a catalyst like silver carbonate. The reaction is carried out in an organic solvent, such as dichloromethane, at room temperature.
Types of Reactions:
Oxidation: Benzyl Alcohol Glucuronide can undergo oxidation to form benzaldehyde glucuronide.
Reduction: The compound can be reduced back to benzyl alcohol and glucuronic acid.
Substitution: Benzyl Alcohol Glucuronide can participate in nucleophilic substitution reactions, where the glucuronic acid moiety can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like thiols, amines, or alcohols can be used under basic conditions.
Major Products:
Oxidation: Benzaldehyde glucuronide.
Reduction: Benzyl alcohol and glucuronic acid.
Substitution: Various substituted glucuronides depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Ethyl Glucuronide: Formed by the glucuronidation of ethanol.
Methyl Glucuronide: Formed by the glucuronidation of methanol.
Phenyl Glucuronide: Formed by the glucuronidation of phenol.
Comparison: Benzyl Alcohol Glucuronide is unique in its structure and properties compared to other glucuronides. While Ethyl Glucuronide and Methyl Glucuronide are formed from simple alcohols, Benzyl Alcohol Glucuronide is derived from an aromatic alcohol, which imparts different chemical and physical properties. Phenyl Glucuronide, on the other hand, is formed from phenol, which lacks the methylene group present in benzyl alcohol. This structural difference affects the reactivity and solubility of the glucuronides.
Eigenschaften
IUPAC Name |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-phenylmethoxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O7/c14-8-9(15)11(12(17)18)20-13(10(8)16)19-6-7-4-2-1-3-5-7/h1-5,8-11,13-16H,6H2,(H,17,18)/t8-,9-,10+,11-,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDTQUOJQGJBORK-XPORZQOISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2C(C(C(C(O2)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80430846 | |
| Record name | Benzyl Alcohol Glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80430846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5285-02-9 | |
| Record name | Benzyl Alcohol Glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80430846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Benzyl Alcohol Glucuronide in toxicological studies?
A: Benzyl Alcohol Glucuronide (PBAG) serves as a valuable biomarker for exposure to certain insecticides, notably permethrin. [] This compound is a key metabolite of permethrin and its detection in urine can help assess the extent of human exposure. [] While the research doesn't directly investigate the compound's inherent toxicity, understanding its formation and excretion profile is crucial for evaluating the safety and potential health risks associated with permethrin exposure.
Q2: Can you elaborate on the analytical methods used to detect and quantify Benzyl Alcohol Glucuronide in biological samples?
A: Researchers employed a combination of sophisticated techniques to identify and quantify PBAG. Accelerator mass spectrometry played a crucial role in the initial identification of permethrin metabolites, including PBAG. [] Subsequently, an immunoassay was specifically developed for PBAG, showcasing a limit of quantitation (LOQ) of 1 ng/mL in urine samples. [] This highlights the ability to sensitively and accurately measure PBAG levels, facilitating its use as a reliable biomarker in exposure assessments.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


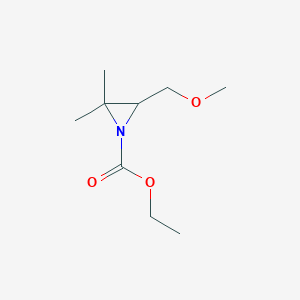

![8-Methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid](/img/structure/B133891.png)

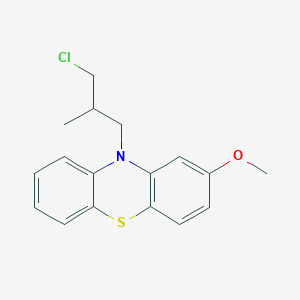
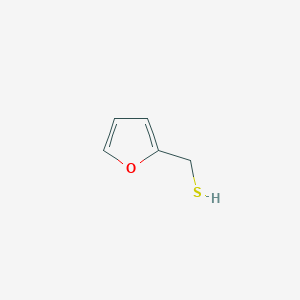
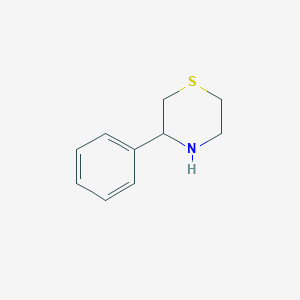

![1-Phenyl-2-[4-(phenylmethoxy)phenyl]hydrazine](/img/structure/B133912.png)

